
5-Chloro-6-isopropoxynaphthalene-2-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-isopropoxynaphthalene-2-boronic acid is a chemical compound with the CAS Number: 2121511-61-1 . It has a molecular weight of 264.52 . The IUPAC name for this compound is (5-chloro-6-isopropoxynaphthalen-2-yl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14BClO3/c1-8(2)18-12-6-3-9-7-10(14(16)17)4-5-11(9)13(12)15/h3-8,16-17H,1-2H3 .Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of boronic acids with organic halides .Physical and Chemical Properties Analysis
The compound has a molecular weight of 264.52 . It is typically stored at temperatures between 2-8°C .科学的研究の応用
Boronic Acids in Scientific Research
Boronic acids and their derivatives play a crucial role in various scientific research fields due to their unique chemical properties. They are known for their ability to form reversible covalent bonds with diols and other Lewis bases, making them valuable in organic synthesis, material science, and medicinal chemistry.
Drug Discovery and Development : Boronic acids are integral in the development of novel therapeutic agents. Their ability to interact with biological molecules has led to the development of proteasome inhibitors and antimicrobial agents. For example, bortezomib, a proteasome inhibitor used in cancer therapy, features a boronic acid moiety that is critical for its biological activity (Plescia & Moitessier, 2020).
Material Science : In the field of material science, boronic acids contribute to the creation of novel materials with specific functionalities. Their ability to form stable complexes with various compounds is utilized in the design of sensors, polymers, and catalysts. For instance, boronic acid-based sensors have been developed for glucose monitoring, benefiting diabetes management (Bian et al., 2019).
Organic Synthesis : Boronic acids are pivotal in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are fundamental in constructing carbon-carbon bonds. This application is essential for synthesizing complex organic molecules, pharmaceuticals, and polymers.
Environmental and Analytical Applications : Boronic acids are used in environmental science for the detection and removal of contaminants. Their selective binding properties enable the development of materials and methods for capturing and analyzing pollutants in water and air.
Safety and Hazards
The compound is associated with certain hazards and precautionary statements. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
特性
IUPAC Name |
(5-chloro-6-propan-2-yloxynaphthalen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BClO3/c1-8(2)18-12-6-3-9-7-10(14(16)17)4-5-11(9)13(12)15/h3-8,16-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRSCYODVGZRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=C(C=C2)OC(C)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
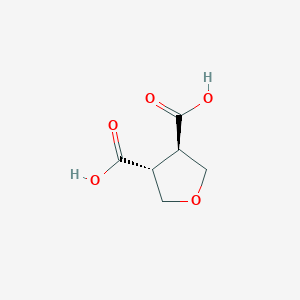
![Trimethoxy[(trimethylsilyl)ethynyl]silane](/img/structure/B6308036.png)
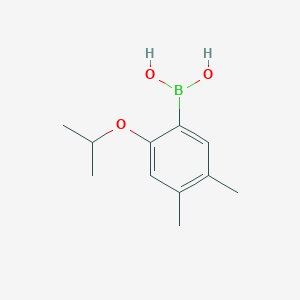
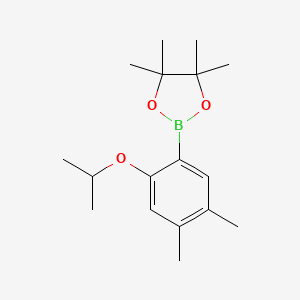
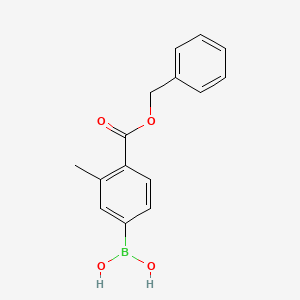
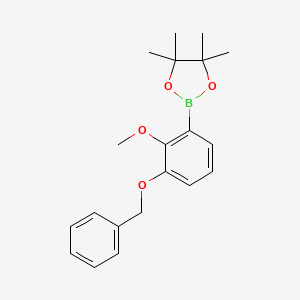

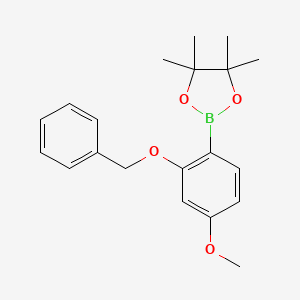



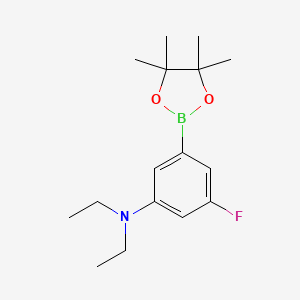

![tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B6308129.png)
